

In Vitro Activity of Panipenem Against ESBL-Producing Bacteria: A Technical Guide

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Compound of Interest

Compound Name: *Panipenem-betamipron*

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Abstract

Extended-spectrum β -lactamase (ESBL)-producing Enterobacterales represent a significant challenge in clinical practice due to their resistance to multiple β -lactam antibiotics. Carbapenems are often the treatment of choice for infections caused by these organisms. This technical guide provides a comprehensive overview of the in vitro activity of panipenem, a member of the carbapenem class, against ESBL-producing bacteria. While specific quantitative data for panipenem is less abundant in recent literature compared to other carbapenems, this guide synthesizes available information, including comparative data with other carbapenems, and details relevant experimental methodologies.

Introduction to Panipenem and ESBLs

Panipenem is a parenteral carbapenem antibiotic that is often co-administered with betamipron, an inhibitor of renal tubular dehydropeptidase-I, to prevent its degradation and reduce nephrotoxicity. Like other carbapenems, panipenem exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Extended-spectrum β -lactamases are enzymes that confer resistance to most penicillins and cephalosporins. The prevalence of ESBL-producing *Escherichia coli* and *Klebsiella*

pneumoniae has been on the rise globally, limiting therapeutic options.[1][2] Carbapenems have been a reliable therapeutic option for infections caused by ESBL-producing organisms.

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro activity of panipenem and other carbapenems against ESBL-producing *E. coli* and *K. pneumoniae*. Data has been compiled from various surveillance studies.

Table 1: In Vitro Activity of Panipenem and Comparator Carbapenems against ESBL-Producing *Escherichia coli*

Antibiotic	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Susceptibility Rate (%)
Panipenem (PAPM)	Data not consistently reported	Data not consistently reported	Low MICs noted in surveillance	Potent activity maintained
Meropenem	≤0.03 - 0.06	0.06 - 0.12	≤0.03 - >32	~100%
Imipenem	0.25 - 0.5	0.5 - 1	≤0.12 - >16	~99-100%
Ertapenem	≤0.015 - 0.06	0.06 - 0.5	≤0.015 - >16	~93-100%

Note: Data for meropenem, imipenem, and ertapenem are aggregated from multiple studies for comparative purposes. Panipenem data is based on Japanese surveillance studies which confirmed potent activity without providing specific MIC breakpoints for the ESBL-producing subset.[3][4]

Table 2: In Vitro Activity of Panipenem and Comparator Carbapenems against ESBL-Producing *Klebsiella pneumoniae*

Antibiotic	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Susceptibility Rate (%)
Panipenem (PAPM)	Data not consistently reported	Data not consistently reported	Low MICs noted in surveillance	Potent activity maintained
Meropenem	≤0.03 - 0.06	0.06 - 0.25	≤0.03 - >32	~100%
Imipenem	0.25 - 0.5	0.5 - 1	≤0.12 - >16	~99%
Ertapenem	≤0.03 - 0.125	0.125 - 1	≤0.015 - >16	~93-100%

Note: Similar to Table 1, data for comparator carbapenems are from various sources. Japanese surveillance indicates panipenem's sustained efficacy against ESBL-producing *K. pneumoniae*.

[\[3\]](#)[\[4\]](#)

Experimental Protocols

The determination of in vitro activity of antibiotics against ESBL-producing bacteria involves standardized methodologies. Below are detailed protocols for key experiments.

Bacterial Isolates

Clinical isolates of *E. coli* and *K. pneumoniae* are typically obtained from various sources such as blood, urine, respiratory, and wound samples. Isolates are identified using standard microbiological techniques, including automated systems like VITEK.

ESBL Phenotypic Detection

A two-step process is generally followed for the phenotypic identification of ESBL production.

Isolates are initially screened for resistance to third-generation cephalosporins (e.g., cefotaxime, ceftazidime, ceftriaxone) using disk diffusion or broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Confirmation of ESBL production is typically performed using a synergy test. This can be done via the combination-disk test or E-test ESBL strips. The principle involves demonstrating a synergistic effect between a third-generation cephalosporin and a β -lactamase inhibitor (e.g.,

clavulanic acid). An increase in the zone of inhibition or a significant decrease in the MIC in the presence of the inhibitor confirms ESBL production.

Antimicrobial Susceptibility Testing (AST)

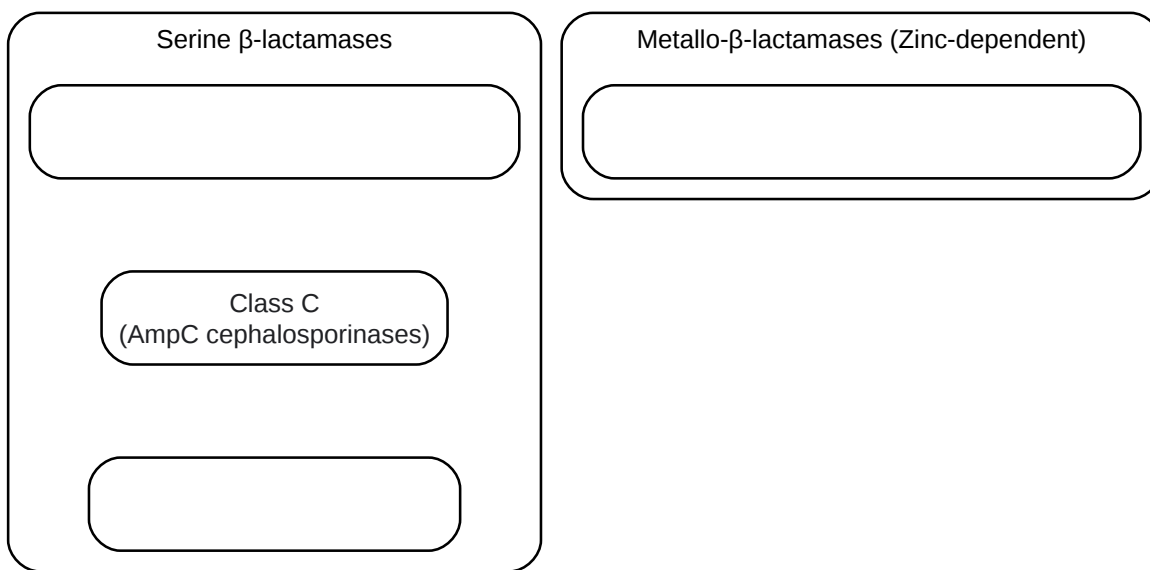
The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro antimicrobial activity.

This is considered the reference method for determining MICs.

- **Preparation of Inoculum:** A standardized inoculum of the test organism is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Preparation of Antibiotic Dilutions:** Serial twofold dilutions of panipenem and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
- **Inoculation and Incubation:** The microtiter plates are inoculated with the bacterial suspension and incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- **Reading of Results:** The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
- **Preparation of Agar Plates:** Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.
- **Inoculum Preparation and Application:** A standardized bacterial suspension is prepared and applied to the surface of the agar plates using a multipoint inoculator.
- **Incubation and Reading:** Plates are incubated as described for broth microdilution. The MIC is the lowest concentration of the antibiotic that inhibits colony formation.

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing



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